Prehelminthosporol

Description

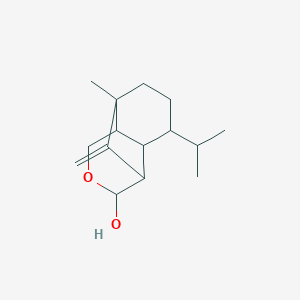

Structure

2D Structure

Propriétés

IUPAC Name |

1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-14,16H,3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFULFDTCDRKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936611 | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-13-2 | |

| Record name | Prehelminthosporol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Prehelminthosporol

Precursor Chemistry: Farnesyl Diphosphate (B83284) and (+)-Sativene Derivation

The biosynthesis of prehelminthosporol initiates with farnesyl diphosphate (FPP), a crucial 15-carbon precursor for all sesquiterpenes. nih.govwikipedia.org FPP is a key intermediate in the isoprenoid biosynthesis pathway, formed by the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate with dimethylallyl diphosphate. frontierspartnerships.org

The first committed step towards this compound involves the cyclization of FPP to form (+)-sativene. nih.govfigshare.comacs.org (+)-Sativene is a tricyclo[4.4.0.01,7]decane sesquiterpenoid, which serves as a pivotal intermediate in the pathway. figshare.com

Enzymology of this compound Biosynthesis

The conversion of FPP to this compound is orchestrated by a specific three-enzyme cassette, identified as SatA, SatB, and SatC. nih.govfigshare.comacs.orgrsc.org

The initial cyclization of farnesyl diphosphate (FPP) to (+)-sativene is catalyzed by the sesquiterpene synthase enzyme, SatA. nih.govfigshare.comacs.orgrsc.org SatA is responsible for forming the tricyclic skeleton of sativene (B1246779) from the acyclic FPP precursor. nih.govfigshare.com

Following the formation of (+)-sativene, the cytochrome P450 enzyme SatB and the reductase SatC work in concert to transform sativene into this compound. nih.govfigshare.comacs.orgrsc.org Specifically, SatB catalyzes C14-C15 dihydroxylations and subsequent bond cleavage. nih.govfigshare.comacs.orgrsc.org Subsequently, SatC regioselectively reduces the C14 aldehyde and mediates hemiacetal ring closure, ultimately leading to the generation of this compound. nih.govfigshare.comacs.orgrsc.org

The biosynthesis of this compound exemplifies a multi-enzyme cascade, where a series of enzymatic reactions occur sequentially, often without the isolation of intermediates, to produce the final complex molecule. researchgate.netsciepublish.com This three-enzyme cassette (SatA, SatB, SatC) represents a streamlined and efficient pathway for the oxidative transformation of sativene into seco-sativene and then to this compound. nih.govfigshare.comacs.org Such cascades are crucial in natural product synthesis, allowing for the generation of structural diversity from common precursors. researchgate.netsciepublish.com

Cytochrome P450 Enzymes (SatB) and Reductases (SatC) in Transformation

Genomic Organization and Phylogenetic Distribution of Biosynthetic Gene Clusters

Genome mining of Bipolaris sorokiniana ND90Pr has revealed the three-enzyme cassette (SatA, SatB, SatC) responsible for producing sativene and this compound. rsc.org Biosynthetic gene clusters (BGCs) are typically found as a subset of consecutive genes within an organism's genome, encoding the enzymes necessary for specialized metabolite production. nih.gov The presence of these gene clusters in specific fungal species suggests their evolutionary importance in producing these secondary metabolites. ontosight.aibiorxiv.org The distribution of BGCs across the fungal kingdom can vary dramatically with phylogeny, with some organisms possessing a greater diversity of biosynthetic types. biorxiv.org

Related Biosynthetic Products and Diversification

This compound is part of a family of fungal sesquiterpenoids, which includes sativene and seco-sativene. figshare.com Other related phytotoxins produced by Bipolaris sorokiniana include helminthosporol (B155037) and helminthosporic acid. mdpi.comnih.gov These compounds often share common biosynthetic origins and can undergo various post-modifications, leading to a diverse array of analogues. researchgate.net The elucidation of the this compound biosynthetic pathway provides insights into the broader diversification of sesquiterpenoids in fungi.

Phytopathological and Ecological Roles of Prehelminthosporol

Role as a Phytotoxin in Plant Pathogenesis

Impact on Plant Cell Integrity and Viability

Induction of Chlorosis and Necrosis

Prehelminthosporol acts as a non-host-specific phytotoxin, inducing symptoms in plants that resemble those caused by fungal infection. It is known to disrupt plant cell membranes, leading to cellular leakage rmreagents.com. This membrane-disrupting ability contributes to the toxin's pathogenic effects nih.gov. Studies have shown that this compound can induce necrosis in barley leaves at concentrations ranging from 0.1 to 0.3 μg/μl within barley cells nih.gov. Generally, phytopathogenic toxins, including this compound, are low molecular weight secondary metabolites that can cause various symptoms such as chlorosis (yellowing), necrosis (tissue death), water soaking, and wilting, ultimately leading to the death of the affected plants nih.govnih.gov. The toxin is believed to weaken or kill plant cells, playing a direct role in pathogenesis nih.gov. The necrotic phase of disease development, triggered by toxins like this compound, is characterized by the production of hydrogen peroxide (H2O2) in both epidermal and mesophyll cells ctdbase.org.

Interaction with Plant Cuticular Wax Layer

The plant cuticular wax layer serves as the outermost hydrophobic barrier, protecting aerial plant surfaces from environmental stresses and pathogen invasion rqbchemical.commdpi.com. This layer acts as the initial point of contact between the plant and pathogens, functioning as a physical barrier, a reservoir of defense signals, or even providing cues that pathogens exploit to initiate infection rqbchemical.com. This compound is found in substantial amounts within the extracellular matrix (ECM) that surrounds the hyphae of B. sorokiniana nih.gov. This ECM also contains esterase activity, which is involved in the degradation of the cuticular wax surface nih.gov. The ECM is considered a repository for phytotoxins and lytic enzymes, all of which are crucial for the infection process nih.gov. It has been proposed that this compound contributes to the softening of the leaf wax layer, thereby facilitating the fungus's penetration into plant tissues rmreagents.comnih.gov. The degradation of epicuticular waxes is essential for the pathogen to penetrate the cell walls of the host nih.gov.

Involvement in Specific Plant Diseases

This compound's role is particularly prominent in diseases caused by Bipolaris sorokiniana, a widespread and economically significant fungal pathogen.

Common Root Rot in Cereals Caused by Bipolaris sorokiniana

Bipolaris sorokiniana is recognized as the primary fungal pathogen responsible for Common Root Rot (CRR) in cereals, including wheat and barley fishersci.fi16streets.com. This pathogen infects the root and stem base of cereal plants, and severe infections can lead to plant mortality fishersci.fi. This compound is the most abundant toxin produced by B. sorokiniana nih.gov16streets.com. Research indicates a correlation between the amount of this compound produced by fungal isolates and their virulence; isolates with lower toxin production tend to exhibit reduced virulence on barley roots researchgate.net. Symptoms of CRR include brown spotting or general necrosis of the roots, diminished root development, and the potential for roots to break off at the crown rmreagents.com. CRR can result in significant yield losses, averaging 15-20% and potentially reaching up to 70% under conducive heat and drought conditions, while also diminishing seed quality fishersci.fi16streets.com. Field studies on spring barley cultivars have shown yield losses ranging from 3% to 33% due to soil-borne B. sorokiniana infection causing foot and root rot tci-chemical-trading.com.

Spot Blotch in Wheat, Barley, and Oat

Spot blotch, a major foliar disease in cereals, is also caused by Bipolaris sorokiniana rmreagents.comctdbase.orgthegoodscentscompany.cominvivochem.cn. This disease is particularly prevalent in warmer and more humid cereal-growing regions rmreagents.comthegoodscentscompany.com. This compound, as a non-host-specific phytotoxin, induces lesions on plant leaves that mimic those of fungal infection rmreagents.com. On barley, characteristic symptoms include the formation of dark brown, lenticular spots on young leaf sheaths, which can lead to post-emergence death rmreagents.com. Surviving infected plants may become dwarfed, exhibit excessive tillering, and show blackish spotting on nodes, glumes, and grain, a condition known as "black point" rmreagents.com. In wheat, spot blotch manifests as small dark brown leaf lesions, a consequence of the release of toxins and cell wall-degrading enzymes by the pathogen during its necrotrophic stage guidetopharmacology.org. The disease can cause substantial yield losses, ranging from 10% to 100%, and significantly reduces grain quality ctdbase.org. Spot blotch thrives in warm, wet conditions, with an optimal temperature range for C. sativus (the teleomorph of B. sorokiniana) being 18-30°C ctdbase.org.

Table 1: Impact of Bipolaris sorokiniana Diseases on Cereal Yields

| Disease | Cereal Host | Average Yield Loss (%) | Maximum Yield Loss (%) | Source |

| Common Root Rot | Wheat | 15-20 | 70 | fishersci.fi |

| Common Root Rot | Wheat | 10 | 44 | 16streets.com |

| Common Root Rot | Barley | 15 | 33 | tci-chemical-trading.com |

| Spot Blotch | Wheat / Barley | 5-10 | 30 | thegoodscentscompany.com |

| Spot Blotch | Barley | 10-20 (1-2 weeks) | 20-30 (3-4 weeks) | ctdbase.org |

| Spot Blotch | Barley | - | 100 | ctdbase.org |

Table 2: this compound and Cochliobolus sativus Activity Parameters

| Parameter | Value | Unit | Source |

| This compound concentration for necrosis | 0.1–0.3 | μg/μl | nih.gov |

| Optimal temperature range for C. sativus | 18–30 | °C | ctdbase.org |

| Overall temperature range for C. sativus | 12–34 | °C | ctdbase.org |

Ecological Significance Beyond Pathogenesis

While this compound is extensively studied for its direct involvement in plant pathogenesis, particularly in weakening host defenses and facilitating fungal infection, detailed research on its broader ecological significance beyond these pathogenic interactions is less documented in the provided literature. Phytopathogenic fungi produce a wide array of secondary metabolites, including phytotoxins, which are primarily understood in the context of their damaging effects on plants ontosight.ai. The field of chemical ecology of fungi acknowledges that while many fungal metabolites have known roles in interactions with other species (e.g., toxic compounds for attacking hosts), the specific ecological roles of many volatile compounds and secondary metabolites remain largely unknown and have not been systematically investigated nih.gov. Therefore, while this compound's primary known ecological role is its contribution to the virulence of Bipolaris sorokiniana as a phytotoxin, its potential broader interactions within soil microbial communities, with non-host organisms, or in nutrient cycling beyond direct plant infection are areas where specific information is not explicitly detailed in the current research findings.

Defense Mechanisms Against Microorganisms and Herbivores

This compound exhibits a dual defensive capacity, acting against both microbial competitors and, indirectly, against herbivores, primarily through its phytotoxic effects on plants.

Against Microorganisms: this compound demonstrates notable antifungal and antibacterial properties nih.gov. As a non-host specific phytotoxin, it is a key virulence factor produced by Bipolaris sorokiniana, a globally widespread fungal pathogen responsible for significant yield losses in cereal crops such as barley and wheat nih.govmycocentral.euscribd.commetabolomicsworkbench.org.

The primary mechanism of action involves the disruption of plant cell membrane systems. This compound has been shown to induce increased leakage of ATP from plant roots, inhibit proton pumping, reduce ATP hydrolysis, and interfere with calcium uptake mechanisms in barley root plasma membrane vesicles nih.gov. This cellular damage, characterized by the leakage of electrolytes and nutrients, is thought to facilitate the intercellular growth of the pathogen within the host plant nih.gov.

The toxin's role in pathogenesis is significant, as it is believed to weaken or kill plant cells, thereby aiding the infection process metabolomicsworkbench.org. Although the sensitivity of barley cultivars to this compound does not always directly correlate with their levels of disease resistance, its consistent presence and effects suggest its importance in disease development metabolomicsworkbench.org. This compound is produced in substantial quantities by the fungus, ranging from 1.2 to 2.1 µg per milligram of dry fungal tissue metabolomicsworkbench.org. Furthermore, it is present in non-germinated spores at a concentration of approximately 4.8 pg per spore and is released upon contact with water even before germination, indicating its critical involvement in the early stages of infection mycocentral.eu. Studies have shown that a concentration of 0.1–0.3 µg/µl of this compound in barley cells can induce necrosis in leaves mycocentral.eu. The maximum concentration of the toxin in liquid culture medium and within fungal hyphae is typically reached after 12 to 14 days of incubation mycocentral.eu.

Moreover, this compound has been immunolocalized in large amounts within the extracellular matrix (ECM) that surrounds the hyphae of Bipolaris sorokiniana. This strategic localization suggests that the ECM serves not only as an adhesive interface for the fungus to its host but also as a reservoir for phytotoxins and lytic enzymes, which are crucial for the successful infection of the host plant nih.gov.

Against Herbivores: While this compound is primarily recognized for its direct phytotoxic effects on plants and its antimicrobial activities, its direct role as a defense mechanism against herbivores is less explicitly detailed in current research. However, as a secondary metabolite produced by fungi, it generally contributes to the chemical defense arsenal (B13267) that can be toxic or deterrent to animals frontiersin.org. The ability of this compound to weaken or kill plant cells metabolomicsworkbench.org could indirectly impact herbivore populations by making the host plant less palatable, nutritionally deficient, or otherwise unsuitable for consumption, thereby potentially reducing herbivore performance or preference for infected plants.

Autotoxicity and Fungal Self-Protection Mechanisms

The production of potent secondary metabolites like this compound by fungi necessitates sophisticated mechanisms for self-protection against their own toxic compounds, a phenomenon known as autotoxicity. Research indicates that this compound can, in fact, inhibit the growth of Bipolaris sorokiniana itself nih.gov. The significant quantities of this toxin found within both the conidia and hyphae of the fungus nih.gov highlight the critical need for effective self-protective strategies.

Although the precise molecular mechanisms by which B. sorokiniana protects itself from this compound are not fully elucidated in the provided literature, parallels can be drawn from other toxin-producing fungi. For instance, Aspergillus fumigatus employs specific enzymatic detoxification pathways and potentially efflux pumps to protect itself from gliotoxin (B1671588), another potent secondary metabolite it produces researchgate.netsemanticscholar.org. The enzyme GliT in A. fumigatus, for example, exhibits gliotoxin reductase activity, preventing the accumulation of the toxic oxidized form of gliotoxin and protecting intracellular glutathione (B108866) stores researchgate.net. This suggests that fungal self-protection against autotoxicity often involves mechanisms such as enzymatic detoxification, active transport systems to efflux the toxin, or compartmentalization of the toxic compound within specific cellular structures. The biosynthesis of such chemical defense effectors is typically under tight regulation, as their production requires significant metabolic resources and they are not directly essential for the organism's basic viability frontiersin.org.

Tables

Table 1: Effects of this compound on Plant Cells

| Effect on Plant Cells | Description | Source |

| Increased ATP leakage | Causes leakage of ATP from plant roots (e.g., barley roots). | nih.gov |

| Inhibition of proton pumping | Interferes with proton pumping mechanisms in barley root plasma membrane vesicles. | nih.gov |

| Reduction of ATP hydrolysis | Decreases ATP hydrolysis in barley root plasma membrane vesicles. | nih.gov |

| Interference with calcium uptake | Disrupts calcium uptake mechanisms in barley root plasma membrane vesicles. | nih.gov |

| Cell weakening/killing | Plays a role in pathogenesis by killing or weakening plant cells, even if sensitivity is not directly correlated with resistance levels. | metabolomicsworkbench.org |

| Necrosis in leaves | Concentrations of 0.1–0.3 µg/µl of this compound in barley cells have been shown to induce necrosis. | mycocentral.eu |

Biological Activities and Mechanistic Studies of Prehelminthosporol

Plant Growth Regulatory Properties

Prehelminthosporol acts as a plant growth regulator, displaying both inhibitory and, at certain concentrations, promotional effects on plant development. researchgate.netresearchgate.net

This compound and its synthetic derivative, this compound acetate (B1210297), have been shown to inhibit the growth of wheat coleoptiles at higher concentrations. Specifically, concentrations of 10⁻³ M and 10⁻⁴ M significantly reduced wheat coleoptile growth. researchgate.netresearchgate.net Beyond coleoptile inhibition, this compound at 10⁻² M induced a distinctive bending of the first true leaves in 33% of tested bean plants within 48 hours. researchgate.net In corn plants, both this compound and its acetate derivative caused stunting and chlorosis. researchgate.net

As a phytotoxin produced by B. sorokiniana, this compound is known to impede fundamental plant developmental processes such as seed germination and the growth of hypocotyls and radicals. mdpi.com High concentrations of the compound can also lead to the inhibition of root emergence and shoot growth in wheat and barley seedlings. Mechanistically, this compound has been observed to increase the rate of nuclear disintegration in the root cortex cells of barley at concentrations of 30 μg∙mL⁻¹ or higher. researchgate.net Furthermore, it promotes the leakage of adenosine (B11128) triphosphate (ATP) from intact roots of barley seedlings, indicating a disruption of cellular integrity. researchgate.net The compound's ability to disrupt cell membranes is a key aspect of its phytotoxic action, leading to cellular leakage. researchgate.netresearchgate.net It has also been found to drastically reduce the proton pumping activity of the plasma membrane H⁺-ATPase in barley roots in a dose-dependent manner, with complete inhibition observed at 500 μM. researcher.life

Table 1: Inhibitory Effects of this compound on Plant Growth

| Plant Species | Effect | Concentration | Observation | Source |

| Wheat | Coleoptile growth inhibition | 10⁻³ M, 10⁻⁴ M | Significant reduction | researchgate.netresearchgate.net |

| Bean | Bending of first true leaves | 10⁻² M | 33% of plants within 48 hours | researchgate.net |

| Corn | Stunting and chlorosis | Not specified | Induced by this compound and its acetate | researchgate.net |

| Wheat/Barley | Root emergence & shoot growth inhibition | High concentrations | General inhibition | |

| Barley Roots | Nuclear disintegration, ATP leakage | ≥ 30 μg∙mL⁻¹ | Increased rate of nuclear disintegration, ATP leakage | researchgate.net |

| Barley Roots | Plasma membrane H⁺-ATPase inhibition | 500 μM | Complete inhibition | researcher.life |

In contrast to its inhibitory effects at higher concentrations, this compound has been observed to promote plant growth at sub-inhibitory concentrations. Both this compound and its acetate derivative significantly promoted the growth of wheat coleoptiles when applied at a concentration of 10⁻⁵ M. researchgate.netresearchgate.net

Growth Promotion at Sub-inhibitory Concentrations

Antimicrobial Activities

Beyond its effects on plant growth, this compound also demonstrates antimicrobial properties, targeting both fungi and bacteria. ontosight.airesearchgate.net

This compound possesses known antimicrobial properties. researchgate.net Notably, it has been shown to inhibit the growth of several fungi, including the very organism that produces it, B. sorokiniana. researchgate.net The mechanism of its antifungal action involves affecting fungal hyphae, germinated conidia, and altering membrane permeability. researchgate.net Furthermore, this compound interferes with essential cellular processes such as oxidative phosphorylation, the β-1,3-glucan synthase enzyme, and proton pumping across the plasma membrane, contributing to its fungicidal activity. researchgate.net

This compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria. ontosight.airesearchgate.netresearchgate.net A methanolic extract derived from Cinnamomum sp., which was found to contain this compound molecules, exhibited significant inhibitory activity against Gram-positive bacteria. mdpi.comnih.gov This extract showed a minimal inhibitory concentration (MIC) of 250 µg/mL against Staphylococcus aureus ATCC25923 and Methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov Furthermore, the Cinnamomum sp. extract demonstrated bactericidal activity, with a minimum bactericidal concentration (MBC) of 250 µg/mL against S. aureus and 500 µg/mL against MRSA. mdpi.com

Table 2: Antibacterial Activity of Cinnamomum sp. Extract (containing this compound)

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Source |

| Staphylococcus aureus ATCC25923 | Gram-Positive | 250 | 250 | mdpi.comnih.gov |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 250 | 500 | mdpi.comnih.gov |

Antifungal Effects (e.g., against B. sorokiniana itself)

Cellular and Molecular Mechanisms of Action

This compound, as an amphiphilic molecule, has been investigated for its membrane-disrupting capabilities. researchgate.net Its phytotoxic effects are suggested to play a role in pathogenesis by weakening or killing plant cells. researchgate.net

Impact on Plant Plasma Membrane H+-ATPase Activity

This compound has a notable impact on the activity of the plant plasma membrane H+-ATPase. researchgate.net This enzyme is crucial for establishing cellular membrane potential in plants and is involved in regulating fundamental aspects of plant cell function, as well as signaling in response to environmental stimuli. nih.gov Studies have shown that phytotoxins like this compound can affect the activity of enzymes located on the plasma membrane. researchgate.net The plasma membrane H+-ATPase actively pumps protons (H+) from the cytoplasm to the extracellular space, utilizing energy from ATP hydrolysis, thereby maintaining cytosolic pH homeostasis. mdpi.com The optimal pH for H+-ATPase activity in plant plasma membrane fractions typically ranges from 6.0 to 6.6. mdpi.com The disruption of proton pumping across the plasma membrane by this compound contributes to its phytotoxic effects. researchgate.net

Energy Metabolism Perturbations (e.g., ATP Leakage)

This compound's mechanism of action involves perturbing the energy metabolism of host cells. It has been observed to affect membrane permeability, leading to the inhibition of oxidative phosphorylation and proton pumping across the plasma membrane. researchgate.net This inhibition can result in the weakening or killing of plant cells. researchgate.net Oxidative phosphorylation is a critical process for ATP synthesis, and its disruption, along with impaired proton gradients, directly impacts the cell's ability to produce energy. nih.govnih.gov While direct "ATP leakage" induced specifically by this compound is not explicitly detailed in the provided sources, the inhibition of oxidative phosphorylation and proton pumping inherently leads to impaired ATP production and potential energy deficits within the cell. nih.govnih.govifremer.fr

Analytical Methodologies for Prehelminthosporol Research

Extraction and Purification Techniques

The initial steps in prehelminthosporol analysis involve extracting the compound from its source, typically fungal mycelium or culture filtrates, followed by purification to remove interfering substances researchgate.netlu.se. Common extraction methods include using organic solvents like diethyl ether researchgate.net. After extraction, further purification is often necessary.

Solid Phase Extraction (SPE) is a widely used sample preparation technique that isolates, purifies, and concentrates specific analytes from complex mixtures organomation.comthermofisher.com. For this compound, SPE serves as a crucial pre-cleaning step to remove interfering compounds that might co-extract with the toxin researchgate.netlu.se. This technique utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds based on their physical and chemical properties organomation.com.

In the analysis of this compound, crude extracts, often dissolved in a mixture like hexane-ethylacetate, are applied to an SPE column, such as one containing silica (B1680970) gel researchgate.net. The column is typically pre-conditioned with appropriate solvents before sample application. After the sample is loaded, this compound is eluted with a suitable solvent mixture, ensuring the removal of impurities while retaining the target analyte researchgate.net. SPE significantly improves the quality of analytical results by reducing matrix interferences and enhancing detection sensitivity for subsequent chromatographic analyses thermofisher.com.

Recovery efficiency is a critical parameter in analytical procedures, indicating the proportion of the target analyte that is successfully extracted and recovered from the sample matrix nih.gov. For this compound, studies have reported high recovery efficiencies when using optimized extraction and purification protocols. For instance, a method involving diethyl ether extraction followed by SPE pre-cleaning demonstrated a recovery of 97 ± 3% (mean ± SD, N=3) for this compound researchgate.net. This high recovery rate is essential for accurate quantification and reliable research findings.

Here is a summary of typical recovery efficiency for this compound using SPE:

| Method Component | Recovery Efficiency (Mean ± SD) | Reference |

| Diethyl Ether Extraction + SPE | 97 ± 3% (N=3) | researchgate.net |

Solid Phase Extraction (SPE) for Sample Pre-cleaning

Chromatographic Quantification Methods

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound due to its complex nature and the presence of potential isomers or related compounds researchgate.netresearchgate.net.

Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds phenomenex.comgcms.cz. However, this compound, being a sesquiterpene with hydroxyl groups, may have limited volatility or thermal stability for direct GC analysis researchgate.netsigmaaldrich.com. To overcome this, derivatization is often employed. Derivatization involves chemically modifying the analyte to a more volatile and thermally stable form, typically by replacing active hydrogen atoms with a non-polar group phenomenex.comgcms.czsigmaaldrich.com.

For this compound, trimethylsilylation is a common derivatization strategy, converting it into a trimethylsilyl (B98337) (TMS) derivative researchgate.netlu.se. This reaction replaces active hydrogens (e.g., from hydroxyl groups) with trimethylsilyl groups, reducing polarity and increasing volatility, thereby improving GC separation and detector response phenomenex.comgcms.czsigmaaldrich.com. GC analysis of TMS-derivatized this compound has been successfully used for quantification, with a reported detection limit of 5 ng/µL (signal-to-noise ratio 4:1) researchgate.netlu.se. This detection limit corresponds to approximately 15 ng of this compound per mg dry weight of mycelium or 15 ng per ml of culture filtrate researchgate.netlu.se. Notably, TMS-derivatization of this compound can result in two peaks in the GC chromatogram, both yielding identical mass spectra researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of compounds based on their differential affinities between a liquid mobile phase and a solid stationary phase springernature.com. Reverse-phase HPLC (RP-HPLC) is particularly useful for this compound due to its hydrophobic nature researchgate.netspringernature.com. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar, typically an aqueous buffer mixed with an organic solvent springernature.com. Analytes are separated based on their hydrophobicity, with more hydrophobic compounds retaining longer on the column springernature.com.

RP-HPLC has been used for the quantification of this compound in various samples, including hyphae and surrounding liquid media oup.com. Preparative HPLC on silica gel and reverse-phase HPLC columns with refractive index (RI) detection have been used for purity controls and isolation of this compound researchgate.nettandfonline.com. The optimization of the HPLC solvent system, by varying water content in methanol, has been crucial for achieving good peak separation tandfonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry (MS) researchgate.netresearchgate.netfao.orgwikipedia.org. This coupled system is particularly valuable for the characterization and precise quantification of this compound, especially in complex biological samples researchgate.netresearchgate.netfao.orgwikipedia.orggoogle.com. LC-MS allows for the identification or confirmation of separated components by providing spectral information wikipedia.org.

For this compound, LC-MS has been employed for characterization and determination researchgate.netresearchgate.netfao.org. Using reverse-phase on-line HPLC/MS with plasma spray ionization, a detection limit of approximately 5 ng was achieved by selected ion monitoring (SIM) at m/z 219 researchgate.netresearchgate.net. This technique is highly sensitive and provides selective detection, reducing the need for complete chromatographic separation and enabling analysis of trace amounts of the toxin researchgate.netwikipedia.org. LC-MS/MS (tandem MS) can also be used for more detailed structural elucidation and analysis of complex samples wikipedia.org.

Synthetic and Semi Synthetic Research on Prehelminthosporol and Analogues

Chemical Synthesis Approaches to Prehelminthosporol and Related Structures

The total synthesis of complex natural products like this compound often involves multi-step organic reactions, typically starting from farnesyl derivatives .

This compound is a seco-sativene sesquiterpenoid, characterized by a unique bicyclo[3.2.1]octane core carbon skeleton evitachem.comnih.govacs.org. This skeleton implies an unusual biosynthetic pathway acs.org. Recent genome mining studies have elucidated the biosynthesis of sativene (B1246779) and its oxidative conversion to seco-sativene, including this compound nih.govresearchgate.netrsc.org. A three-enzyme cassette has been identified:

SatA : A terpene cyclase that cyclizes farnesyl diphosphate (B83284) (FPP) to form sativene nih.govrsc.org.

SatB : A cytochrome P450 enzyme that catalyzes C14-C15 dihydroxylations and subsequent bond cleavage nih.govrsc.org.

SatC : A reductase that regioselectively reduces the C14 aldehyde and mediates hemiacetal ring closure to generate this compound nih.govrsc.org.

This three-gene cassette is similar to those found in Bipolaris sorokiniana and Aspergillus nidulans, responsible for the biosynthesis of various seco-sativene analogues researchgate.net.

The synthesis of oxabicyclic analogues related to helminthosporins, which include this compound, has been a focus of research due to their potential agricultural applications researchgate.netnih.govnih.gov. A common synthetic route involves a [4+3] cycloaddition reaction of an oxyallyl carbocation, generated in situ from 2,4-dibromopentan-3-one, with selected furans researchgate.netnih.govnih.gov. This methodology has been effective in constructing compounds containing seven-membered rings nih.gov. Functional group manipulations of the resulting oxabicyclic architecture have led to the generation of further derivatives researchgate.netnih.govresearchgate.net. Detailed IR, NMR, and MS analyses are employed to confirm the structures of these synthesized oxabicycles, with 2D-NMR experiments being crucial for assigning hydrogen and carbon resonances nih.govrsc.org.

Approaches to Seco-Sativene Sesquiterpenoid Skeletons

Production of Semi-Synthetic this compound Derivatives

This compound can be converted into other related compounds through semi-synthetic methods. It is known to be a precursor to helminthosporal, formed via hydrolysis of acetal (B89532) intermediates under acidic or thermal conditions cdnsciencepub.com.

This compound acetate (B1210297) is a synthetic derivative of this compound that has been extensively studied for its biological activity researchgate.netacs.org. The isomers of this compound, which occur naturally as a mixture of epimers, can be separated as their corresponding acetyl derivatives researchgate.net.

Bioactivity of this compound and its Acetate: Both this compound and its acetate have shown plant growth regulating properties researchgate.netacs.org. They can inhibit wheat coleoptile growth at higher concentrations (10⁻³ M and 10⁻⁴ M) and significantly promote growth at lower concentrations (10⁻⁵ M) researchgate.netresearchgate.net. In bean plants, this compound at 10⁻² M caused leaf bending, while its acetate induced necrosis researchgate.net. Both compounds also caused stunting and chlorosis in corn plants researchgate.net.

| Compound | Concentration | Effect on Wheat Coleoptile Growth | Effect on Bean Plants | Effect on Corn Plants |

|---|---|---|---|---|

| This compound | 10⁻³ M, 10⁻⁴ M | Inhibited growth | Leaf bending (10⁻² M) | Stunting and chlorosis |

| This compound | 10⁻⁵ M | Promoted growth | N/A | N/A |

| This compound Acetate | 10⁻³ M, 10⁻⁴ M | Inhibited growth | Necrosis | Stunting and chlorosis |

| This compound Acetate | 10⁻⁵ M | Promoted growth | N/A | N/A |

Beyond this compound acetate, other acetylated derivatives have been synthesized and studied, particularly for their stereochemistry researchgate.net. Stereochemical analysis, often involving nOe (Nuclear Overhauser Effect) experiments, has been crucial in determining the configuration at the hemiacetal carbon of this compound isomers researchgate.net. Such studies are vital for understanding the precise three-dimensional structure of these compounds, which can influence their biological activity rsc.org. For instance, 9-hydroxythis compound has been reported as a semi-synthetic analogue beilstein-journals.org.

This compound Acetate Synthesis and Bioactivity

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies aim to establish the correlation between the chemical structure of a molecule and its biological activity acs.orgcreative-proteomics.comwikipedia.org. This analysis helps identify the specific chemical groups responsible for a target biological effect, allowing for modifications to enhance or alter the compound's potency and effects creative-proteomics.comwikipedia.org. While the phytotoxic or growth-promoting mechanisms of seco-sativene analogues, including this compound, are partly understood, their SARs are still being clarified nih.govacs.orgresearchgate.net.

Advanced Research Topics and Future Directions

Molecular Genetics of Prehelminthosporol Production in Fungi

The biosynthesis of this compound in fungi is a complex process governed by specific genetic pathways. Understanding these pathways is crucial for manipulating its production and exploring its applications.

This compound is a sesquiterpenoid, and its production involves specific biosynthetic gene clusters (BGCs) within fungal genomes. Genome mining, a methodology for identifying and analyzing these gene clusters, has become key for discovering novel compounds and understanding their origins nih.gov. Fungi, including phytopathogenic species such as Bipolaris sorokiniana (also known as Helminthosporium sativum or Cochliobolus sativus), are known producers of this compound researchgate.netresearchgate.netlu.secdnsciencepub.comresearchgate.nettandfonline.com. Research has focused on identifying the genes responsible for terpenoid biosynthesis, which often include terpene cyclases and cytochrome P450 enzymes researchgate.netresearchgate.net. For instance, studies have revealed that 5-15 bicyclic bifunctional terpene synthase (BFTS) gene clusters, responsible for the formation of certain sesterterpenes, are highly conserved yet phylogenetically distributed across diverse fungal classes like Dothideomycetes and Sordariomycetes researchgate.net. This systematic analysis of genomic organization and phylogenetic distribution in fungi highlights their potential as sources of active terpenoids researchgate.net.

Gene deletion studies are instrumental in confirming the functional roles of specific genes within a biosynthetic pathway and elucidating the sequence of biochemical reactions leading to the production of secondary metabolites like this compound researchgate.netplos.orgnih.gov. By selectively removing genes, researchers can observe the impact on compound production, leading to the identification of novel compounds and the proposal of plausible biosynthetic routes researchgate.net. For example, targeted isolation guided by BFTS gene deletion has led to the identification of new sesterterpenoids from Bipolaris sorokiniana researchgate.net. Such studies are vital for understanding how fungi biosynthesize these compounds and their subsequent roles in the fungal life cycle and interactions tandfonline.com.

Gene Mining and Characterization of Biosynthetic Genes

Biocontrol Strategies Targeting this compound Producers

Biocontrol, which involves the use of biological agents to manage plant diseases and pests, offers an eco-friendly and sustainable alternative to conventional chemical pesticides mdpi.comuliege.be. Given that this compound is produced by significant plant pathogens such as Bipolaris sorokiniana and other Cochliobolus species, developing biocontrol strategies that specifically target these producers or their toxin production is an active area of research researchgate.netauctoresonline.orgauctoresonline.org.

Research into pathogenic toxins is critical for comprehending host-pathogen interactions, which in turn can inform the development of disease-resistant mutants and effective disease management protocols jabonline.inresearchgate.net. While direct examples of biocontrol agents specifically targeting this compound production are not widely detailed, the broader field of fungal biocontrol against plant pathogens involves strategies such as introducing antagonistic microorganisms or utilizing natural substances that interfere with the pathogen's life cycle or virulence factors mdpi.comuliege.be. This includes exploring the potential of other microorganisms to produce compounds that counteract the effects of fungal toxins or inhibit the growth of the toxin-producing fungi mdpi.com.

Development of this compound-Derived Compounds for Agricultural Applications

This compound and its related compounds exhibit a range of biological activities, including antifungal and antibacterial properties, which suggest their potential for agricultural applications ontosight.ai. Studies have explored this compound's role as a plant growth regulator, demonstrating that it can promote wheat coleoptile growth at low concentrations (e.g., 10⁻⁵ M) while inhibiting it at higher concentrations (e.g., 10⁻³ and 10⁻⁴ M) researchgate.net. Its synthetic derivative, this compound acetate (B1210297), also shows similar biological activity researchgate.net.

Related compounds, such as Helminthosporol (B155037), a natural sesquiterpenoid isolated from Cochliobolus sativus, have been identified as plant growth regulators with gibberellin-like bioactivity, stimulating the growth of rice seedlings tandfonline.comresearchgate.net. Furthermore, helminthosporic acid, a synthetic analog of Helminthosporol, acts as an agonist for the gibberellin receptor, indicating its potential as a useful plant growth regulator in agriculture tandfonline.comresearchgate.net. The exploration of fungal phytotoxins, including those structurally related to this compound, as potential drug leads for the herbicide industry, represents another promising direction for agricultural innovation researchgate.netresearchgate.net.

Application in Chemical Ecology Studies

Chemical ecology is an interdisciplinary field that investigates the chemically mediated interactions among organisms and their environment rsc.orgnie.edu.sguni-wuerzburg.de. This compound, as a secondary metabolite and phytotoxin produced by fungi, plays a significant role in the chemical interactions between fungi and plants researchgate.netrsc.org. Fungi produce a diverse array of secondary metabolites that serve various ecological purposes, including defense mechanisms, participation in symbiotic relationships, or as tools to attack other species by producing toxic compounds or suppressing host defense mechanisms rsc.org.

Studying the production and function of this compound within its ecological context provides insights into the complex chemical dialogues occurring in natural and agricultural ecosystems. This chemical ecology approach can lead to the sustainable discovery of novel bioactive compounds and new sources of analogs, as well as improve the production of existing bioactive compounds for various applications nie.edu.sg.

Q & A

Q. What experimental approaches are used to study the role of Prehelminthosporol in plant-pathogen interactions?

Researchers often employ virulence assays using fungal isolates (e.g., Bipolaris sorokiniana) to correlate this compound production with pathogenicity. Phytotoxin quantification via HPLC or LC-MS is critical to validate its role in plant disease development. Dose-response experiments in model plants (e.g., Arabidopsis) can further clarify its phytotoxic effects .

Q. How is this compound synthesized and structurally characterized in laboratory settings?

Synthesis involves fungal fermentation followed by solvent extraction and chromatographic purification (e.g., silica gel chromatography). Structural confirmation relies on NMR (¹H, ¹³C) and HR-MS. For example, (15R)-Bis(this compound) (81A) exhibits HR-MS m/z 219.17434 (calc.) and distinct ¹³C-NMR signals (e.g., δ 74.7 for C-15), enabling precise stereochemical assignment .

Q. What are the standard protocols for assessing this compound’s plant growth-regulating properties?

Bioassays using seedling elongation tests (e.g., in rice or wheat) under controlled light/temperature conditions are common. Measurements of hypocotyl length and root mass, compared to gibberellin controls, help quantify its growth-modulating activity. Statistical validation (e.g., ANOVA) is essential to ensure reproducibility .

Advanced Research Questions

Q. How can molecular docking resolve this compound’s interaction with the G-alpha subunit of plant signaling pathways?

Computational models (e.g., AutoDock Vina) predict binding energies and interaction sites. This compound’s lowest binding energy (-7.12 kcal/mol) suggests affinity for the helical/Ras domain interface of the G-alpha subunit. Residue-specific interactions (e.g., hydrogen bonding with conserved motifs) are validated via mutagenesis and in vitro binding assays .

Q. What analytical strategies address structural ambiguities in this compound derivatives?

NOESY correlations (e.g., between 15-H and adjacent protons in 81A/81B) and CD spectroscopy differentiate stereoisomers. Comparative NMR analysis of epimeric mixtures (e.g., δ 20.8–25.4 ppm for methyl groups in ¹³C-NMR) resolves acetal-linked dimers. X-ray crystallography may further confirm absolute configurations .

Q. How do contradictory findings on this compound’s phytotoxic vs. growth-promoting effects inform experimental design?

Contradictions arise from concentration-dependent activity (e.g., phytotoxicity at high doses vs. growth stimulation at low doses). Researchers must standardize dose ranges and include controls (e.g., helminthosporic acid analogs) in bioassays. Meta-analyses of historical data (e.g., Cutler et al., 1982 vs. Miyazaki et al., 2017) identify context-specific mechanisms .

Q. What methodologies ensure reproducibility in this compound isolation and bioactivity studies?

Detailed protocols for fungal strain selection (e.g., virulent Bipolaris isolates), fermentation conditions (pH, temperature), and purity thresholds (e.g., ≥95% by HPLC) are critical. Publicly depositing spectral data (NMR, MS) in repositories like NPASS enhances cross-study validation .

Methodological Considerations

- Data Reporting : Include raw spectral datasets (e.g., HR-MS m/z values with <1 ppm error) and bioassay replicates in supplementary materials to support peer review .

- Contradiction Analysis : Use systematic reviews to contextualize conflicting results, emphasizing variables like host species, environmental conditions, and compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.